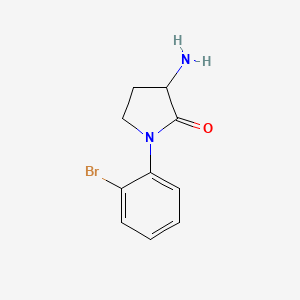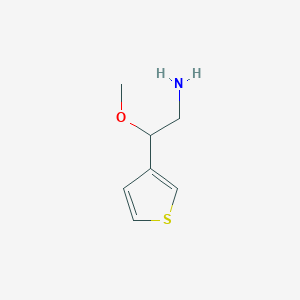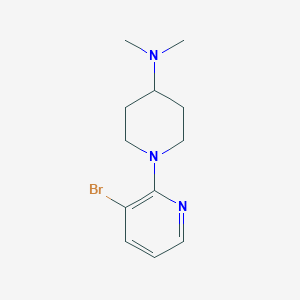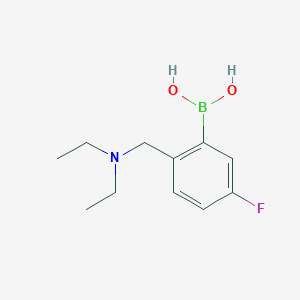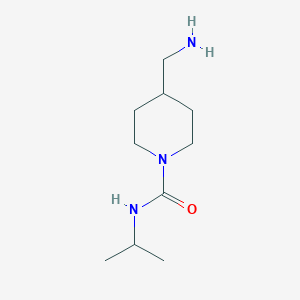
4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide
Übersicht
Beschreibung
4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide, also known as 4-AMNPC, is a highly versatile organic compound with a variety of applications in scientific research and laboratory experiments. This compound is an amide derivative of piperidine, a cyclic six-membered heterocyclic compound, and has a unique structure that offers a range of useful properties.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
- Compound Development : A structurally diverse compound, closely related to 4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide, was identified as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound exhibited a favorable pharmacokinetics profile and increased cerebrospinal fluid glycine concentration in rats, suggesting potential applications in central nervous system disorders (Yamamoto et al., 2016).
Antagonists and Inhibitors
- CGRP Receptor Antagonist : Research indicates the development of compounds related to 4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide as potent calcitonin gene-related peptide (CGRP) receptor antagonists, which might have applications in treating migraines or other neurological conditions (Cann et al., 2012).
- Tubulin Inhibitors : A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acts as tubulin inhibitors and has demonstrated potent antiproliferative activity, suggesting potential use in cancer treatments (Krasavin et al., 2014).
Neuropharmacology
- HIV-1 Reverse Transcriptase Inhibitors : Research on piperidine-4-yl-aminopyrimidines, closely related to the structure of interest, suggests their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment (Tang et al., 2010).
- Low-Density Lipoprotein Receptor Upregulator : A piperidin-4-yl compound has been developed as an upregulator of the LDL receptor, indicating potential applications in managing cholesterol levels (Ito et al., 2002).
Cannabinoid Receptor Modulation
- CB1 Allosteric Modulation : Modifications of indole-2-carboxamides, structurally related to the compound of interest, have shown significant impact on binding affinity and allosteric modulation of the cannabinoid type 1 receptor (CB1), suggesting potential applications in neuropharmacology (Khurana et al., 2014).
Angiogenesis and DNA Cleavage
- Anti-angiogenic Activity : Piperidine-4-carboxamide derivatives have been evaluated for their ability to inhibit in vivo angiogenesis, indicating potential utility in cancer treatment or as tools in biological research (Kambappa et al., 2017).
Palladium-Catalyzed Aminocarbonylation
- Chemical Synthesis : Alkoxycarbonylpiperidines, similar to the compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, an important reaction in organic synthesis (Takács et al., 2014).
Antimicrobial Activity
- Antibacterial Evaluation : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, synthesized using piperidine as a base, have been tested for antibacterial activities, indicating possible applications in antimicrobial research (Pouramiri et al., 2017).
Neuroinflammation Imaging
- Microglia Targeting for PET Imaging : Compounds structurally similar to 4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide have been developed for PET imaging of microglia, potentially aiding in the study of neuroinflammation and related disorders (Horti et al., 2019).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)12-10(14)13-5-3-9(7-11)4-6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOUGILIKCHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





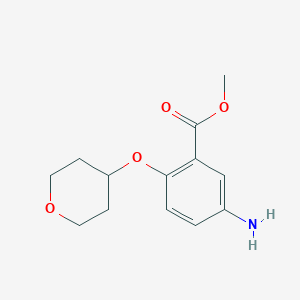

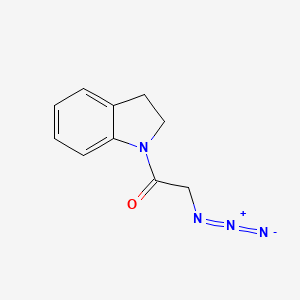
![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
